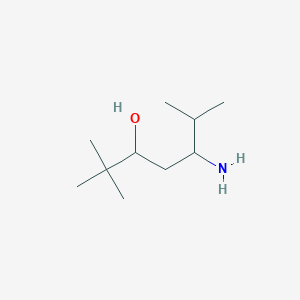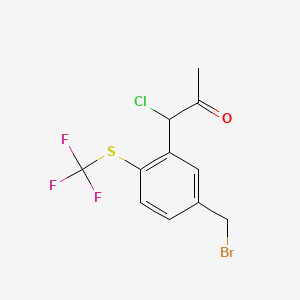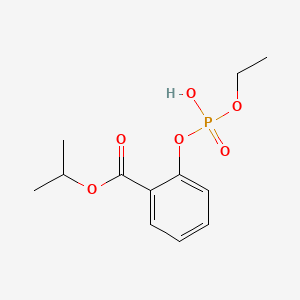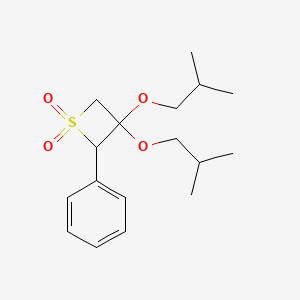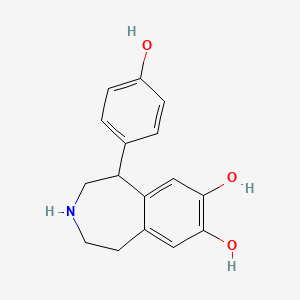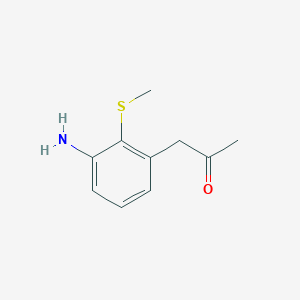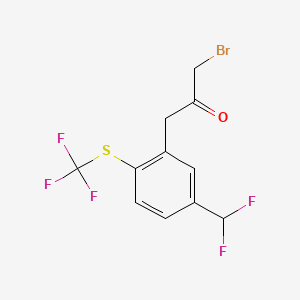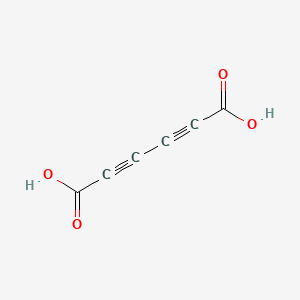![molecular formula C48H64N2O6 B14064921 bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)
bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenylpropyl group, a diisopropylamino group, and a dihydroxysuccinate moiety. Its distinct configuration and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate typically involves multiple steps, including the formation of the phenylpropyl backbone, the introduction of the diisopropylamino group, and the attachment of the dihydroxysuccinate moiety. Common synthetic routes may include:
Formation of the Phenylpropyl Backbone: This step often involves the use of Grignard reagents or Friedel-Crafts alkylation to introduce the phenyl group onto a propyl chain.
Introduction of the Diisopropylamino Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the propyl chain is replaced by the diisopropylamino group.
Attachment of the Dihydroxysuccinate Moiety: This step may involve esterification or amidation reactions to attach the dihydroxysuccinate group to the phenylpropyl backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, potentially altering its biological activity.
Substitution: The diisopropylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its diisopropylamino group could facilitate binding to specific biological targets, making it a candidate for drug development or biochemical research.
Medicine
In medicine, ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate may have potential therapeutic applications. Its unique structure could allow it to interact with specific receptors or enzymes, leading to the development of new drugs for various diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, or other industrial products.
Mécanisme D'action
The mechanism of action of ®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The diisopropylamino group may facilitate binding to receptors or enzymes, while the phenylpropyl backbone and dihydroxysuccinate moiety contribute to its overall activity. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its presence in tea and coffee.
Uniqueness
®-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-methylphenol (2R,3R)-2,3-dihydroxysuccinate is unique due to its combination of a diisopropylamino group, a phenylpropyl backbone, and a dihydroxysuccinate moiety. This combination of functional groups and structural features sets it apart from other similar compounds, providing it with distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C48H64N2O6 |
|---|---|
Poids moléculaire |
765.0 g/mol |
Nom IUPAC |
bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C48H64N2O6/c1-31(2)49(32(3)4)27-25-39(37-17-13-11-14-18-37)41-29-35(9)21-23-43(41)55-47(53)45(51)46(52)48(54)56-44-24-22-36(10)30-42(44)40(38-19-15-12-16-20-38)26-28-50(33(5)6)34(7)8/h11-24,29-34,39-40,45-46,51-52H,25-28H2,1-10H3/t39-,40-,45-,46-/m1/s1 |
Clé InChI |
GRNFAWBINXBXHT-RSHUKEBTSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)OC(=O)[C@@H]([C@H](C(=O)OC2=C(C=C(C=C2)C)[C@H](CCN(C(C)C)C(C)C)C3=CC=CC=C3)O)O)[C@H](CCN(C(C)C)C(C)C)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)C(C(C(=O)OC2=C(C=C(C=C2)C)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)O)O)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


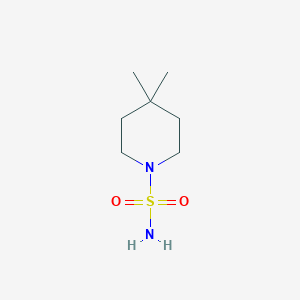
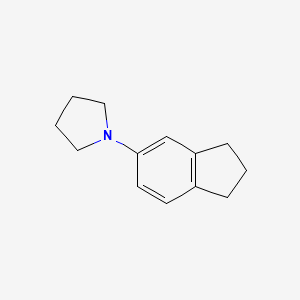
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)

